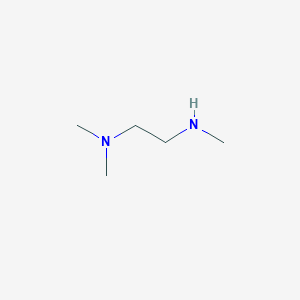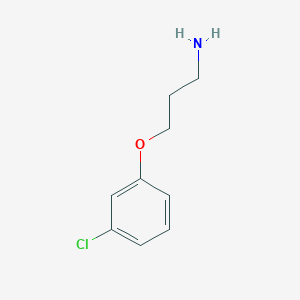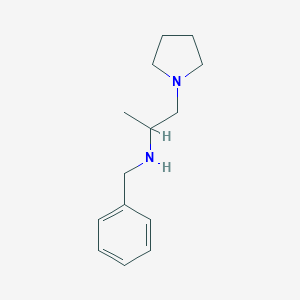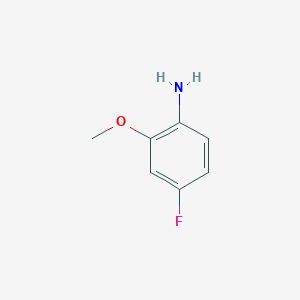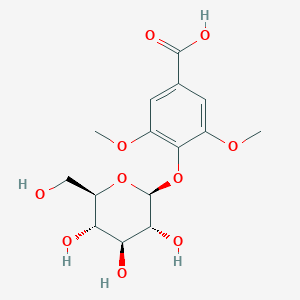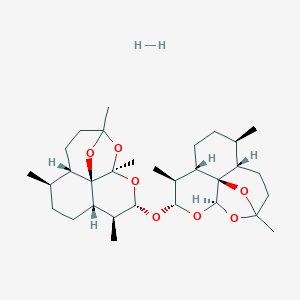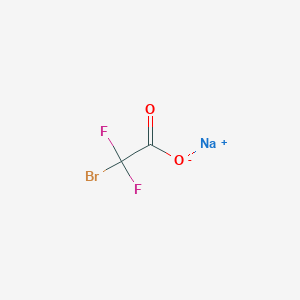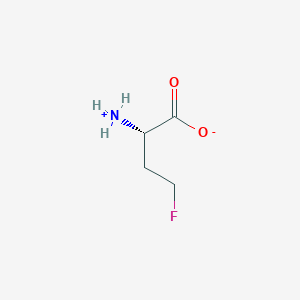
(2S)-2-azaniumyl-4-fluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-azaniumyl-4-fluorobutanoate, also known as L-4FB, is a fluorinated amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. L-4FB is a chiral molecule that possesses both a carboxylic acid and an amino group, making it a versatile building block for the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-2-azaniumyl-4-fluorobutanoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have also shown that (2S)-2-azaniumyl-4-fluorobutanoate can inhibit the growth of cancer cells, making it a promising candidate for anticancer therapy.
Wirkmechanismus
The mechanism of action of (2S)-2-azaniumyl-4-fluorobutanoate is not fully understood, but it is believed to act through the modulation of neurotransmitters and ion channels. (2S)-2-azaniumyl-4-fluorobutanoate has been shown to enhance the activity of the inhibitory neurotransmitter, GABA, and inhibit the activity of the excitatory neurotransmitter, glutamate. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to modulate the activity of voltage-gated ion channels, which play a critical role in the transmission of nerve impulses.
Biochemische Und Physiologische Effekte
(2S)-2-azaniumyl-4-fluorobutanoate has been shown to exhibit both biochemical and physiological effects. Biochemically, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. Physiologically, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to reduce seizure activity in animal models, decrease pain sensitivity, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-azaniumyl-4-fluorobutanoate in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to exhibit potent pharmacological effects at relatively low concentrations, making it a cost-effective option for drug development. However, one limitation of using (2S)-2-azaniumyl-4-fluorobutanoate in lab experiments is its potential toxicity. Studies have shown that high doses of (2S)-2-azaniumyl-4-fluorobutanoate can cause neurotoxicity, hepatotoxicity, and nephrotoxicity.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-azaniumyl-4-fluorobutanoate. One direction is the investigation of (2S)-2-azaniumyl-4-fluorobutanoate as a potential therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-azaniumyl-4-fluorobutanoate and its potential interactions with other drugs. Another direction is the exploration of new synthesis methods for (2S)-2-azaniumyl-4-fluorobutanoate that are more cost-effective and environmentally friendly. Finally, the development of new derivatives of (2S)-2-azaniumyl-4-fluorobutanoate with improved pharmacological properties is an area of active research.
Conclusion
In conclusion, (2S)-2-azaniumyl-4-fluorobutanoate is a promising compound with potential therapeutic applications in the treatment of various diseases. Its versatility as a building block for the synthesis of various compounds, potent pharmacological effects, and relatively low cost make it an attractive option for drug development. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and interactions with other drugs.
Synthesemethoden
The synthesis of (2S)-2-azaniumyl-4-fluorobutanoate can be achieved through various methods, including enzymatic and chemical methods. The most common method involves the chemical synthesis of (2S)-2-azaniumyl-4-fluorobutanoate from the precursor compound, 4-fluorobutanoyl chloride, and L-leucine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through column chromatography.
Eigenschaften
CAS-Nummer |
121960-24-5 |
|---|---|
Produktname |
(2S)-2-azaniumyl-4-fluorobutanoate |
Molekularformel |
C4H8FNO2 |
Molekulargewicht |
121.11 g/mol |
IUPAC-Name |
(2S)-2-azaniumyl-4-fluorobutanoate |
InChI |
InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
LJYFXGDRJCHELF-VKHMYHEASA-N |
Isomerische SMILES |
C(CF)[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C(CF)C(C(=O)[O-])[NH3+] |
Kanonische SMILES |
C(CF)C(C(=O)[O-])[NH3+] |
Synonyme |
(2S)-2-AMINO-4-FLUORO-BUTANOIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



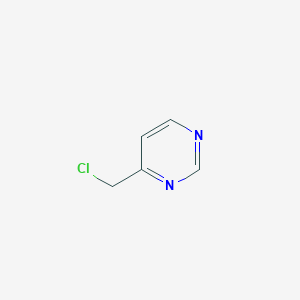
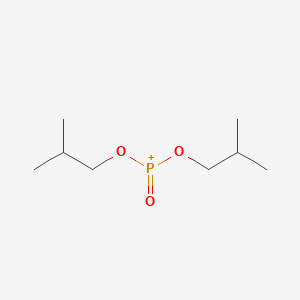
![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)
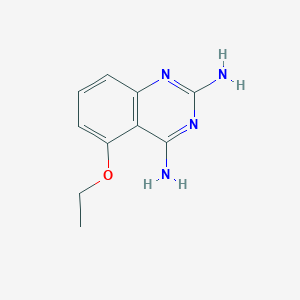
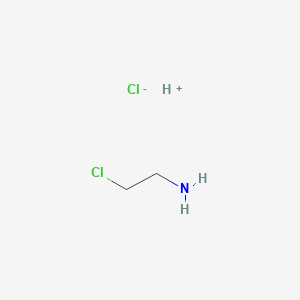
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
